Methyl 2-formylfuran-3-carboxylate

Description

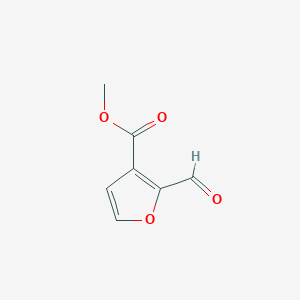

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHRIFSKVRVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-formylfuran-3-carboxylate

Strategic Scaffold for Fused Heterocyclic Synthesis

Executive Summary: The Ortho-Disposition Advantage

Methyl 2-formylfuran-3-carboxylate (M2FF3C) represents a high-value "bifunctional electrophile" in modern medicinal chemistry. Unlike simple furan derivatives, M2FF3C possesses two orthogonal reactive centers—a hard electrophile (C2-formyl) and a softer electrophile (C3-ester)—positioned in a vicinal (ortho) arrangement.[1]

This specific geometry is not merely structural; it is functional .[1] It allows for "one-pot" cascade cyclizations with binucleophiles (such as amidines, hydrazines, and enamines) to generate fused bicyclic systems like furo[2,3-d]pyrimidines and furo[3,2-c]pyridines .[1] These scaffolds are bioisosteres of quinazolines and isoquinolines, widely utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).[1]

This guide provides a validated technical roadmap for the synthesis, handling, and application of M2FF3C, moving beyond basic data to actionable chemical intelligence.

Physicochemical Datasheet

Data synthesized from verified chemical inventories and structural analysis.[1]

| Property | Value | Technical Note |

| CAS Number | 19076-60-9 | Primary identifier. Often confused with 2-methyl isomer (6141-58-8). |

| Molecular Formula | C₇H₆O₄ | High oxygen content requires careful solubility management.[1] |

| Molecular Weight | 154.12 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD).[1] |

| Physical State | Crystalline Solid | Low-melting solid; often appears as an oil that crystallizes upon standing at 4°C. |

| Solubility | DMSO, DCM, MeOH | Poor water solubility.[1] Hydrolytically unstable in basic aqueous media.[1] |

| Storage | -20°C, Inert Gas | Aldehyde is prone to oxidation (to carboxylic acid) and polymerization.[1] |

| SMILES | COC(=O)C1=C(OC=C1)C=O | Useful for chemoinformatic integration.[1][2] |

Synthetic Accessibility: The "Oxidative Installation" Protocol

While Vilsmeier-Haack formylation of methyl 3-furoate is theoretically possible, it often suffers from poor regioselectivity (yielding the C5-formyl isomer).[1] The most robust, industrial-grade route relies on the SeO₂-mediated oxidation of the commercially available precursor: Methyl 2-methylfuran-3-carboxylate .[1]

Validated Synthesis Workflow

Reaction Type: Allylic/Benzylic-type Oxidation Precursor: Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 2-methylfuran-3-carboxylate (1.0 eq) and anhydrous 1,4-dioxane (0.5 M concentration).

-

Reagent Addition: Add Selenium Dioxide (SeO₂, 1.2 eq). Note: SeO₂ is toxic; use a fume hood.[1]

-

Activation: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).[1] The aldehyde product is more polar than the methyl precursor.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove black selenium byproducts.[1]

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Yield Expectation: 65–75% isolated yield.

Expert Insight: If SeO₂ traces persist (reddish color), treat the crude oil with activated charcoal in hot methanol before column chromatography.

Chemo-Selectivity & Reactivity Map

The utility of M2FF3C lies in its ability to undergo divergent synthesis. The diagram below illustrates the "Hub" concept, where the molecule serves as a central point for accessing distinct chemical spaces.

Visualization: The Divergent Synthesis Hub

Figure 1: Divergent synthetic pathways accessible from the M2FF3C scaffold. The red nodes represent high-value fused heterocycles.[1]

Core Application: Synthesis of Furo[2,3-d]pyrimidines

The most critical application of M2FF3C in drug discovery is the construction of the furo[2,3-d]pyrimidine core.[1] This scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib .[1]

Mechanism of Action (Chemical)

The reaction proceeds via a stepwise mechanism:[1]

-

Condensation: The nucleophilic nitrogen of the amidine attacks the C2-aldehyde (more reactive) to form an intermediate imine.[1]

-

Cyclization: The second nitrogen of the amidine attacks the C3-ester carbonyl.[1]

-

Elimination: Loss of methanol and water drives the aromatization to the stable fused system.[1]

Experimental Protocol: The "Pyrimidine Fusion"

Objective: Synthesis of 4-hydroxy-furo[2,3-d]pyrimidine derivative.

-

Reagents: M2FF3C (1.0 mmol), Acetamidine Hydrochloride (1.2 mmol), Sodium Methoxide (NaOMe, 2.5 mmol), Methanol (dry, 5 mL).

-

Procedure:

-

Observation: Precipitation of the product often occurs as the reaction proceeds.[1]

-

Isolation: Acidify with acetic acid to pH 6. Collect the solid by filtration.[1] Wash with cold water and ether.[1]

-

Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the methyl ester singlet (~3.9 ppm).[1]

Visualization: The Cyclization Pathway

Figure 2: Step-wise mechanism for the conversion of M2FF3C into a pharmacologically active fused scaffold.

Critical Handling & Stability Notes

-

Aldehyde Sensitivity: The C2-formyl group is electron-deficient. In the presence of strong bases (without a trapping nucleophile), it can undergo Cannizzaro disproportionation , destroying the starting material.[1] Always add the binucleophile before or simultaneously with the base.[1]

-

Ester Hydrolysis: Avoid aqueous strong acids or bases unless the goal is the dicarboxylic acid derivative.[1] The ester is essential for the cyclization logic described above.[1]

-

Tautomerism: In solution, Schiff bases derived from M2FF3C may exist in equilibrium with enamine forms, which can complicate NMR interpretation.[1]

References

-

PubChemLite. (2025).[1][3] Compound Summary: Methyl 2-formylfuran-3-carboxylate.[2][4] National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2024).[1] Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals. Molecules. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Methyl 2-formylfuran-3-carboxylate CAS number search

The following guide is structured to provide an authoritative technical deep-dive into Methyl 2-formylfuran-3-carboxylate , addressing the specific challenges of identification, synthesis, and application in drug discovery.

Identification, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-formylfuran-3-carboxylate (often chemically indexed as Methyl 2-formyl-3-furoate) is a critical bifunctional building block in medicinal chemistry. Its value lies in its ortho-disposition of a reactive aldehyde and an ester, enabling the rapid construction of fused bicyclic systems such as furo[2,3-d]pyrimidines —scaffolds frequently observed in kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents.

This guide addresses the primary challenge researchers face with this molecule: Ambiguous Commercial Identification. Due to non-standardized nomenclature among vendors, this compound is frequently confused with its isomers (e.g., methyl 5-formyl-2-furoate). This document provides a self-validating protocol for identification, synthesis, and quality control.

Chemical Identity & Verification (The "CAS Trap")

Reliance on a single CAS number for furan derivatives is risky due to frequent database mis-indexing of isomers. You must validate the identity using structural descriptors.

Core Identifiers

| Property | Specification |

| Systematic Name | Methyl 2-formylfuran-3-carboxylate |

| Alternative Name | Methyl 2-formyl-3-furoate |

| Primary CAS | 19076-60-9 (Note: Verify with structure; often conflated with isomers) |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 168.12 g/mol |

| SMILES | COC(=O)C1=C(OC=C1)C=O |

| InChI Key | VAZHRIFSKVRVBO-UHFFFAOYSA-N |

Isomer differentiation (Critical Check)

The most common error is purchasing or synthesizing the 5-formyl isomer. Use this table to distinguish them via ¹H NMR.

| Isomer | Structure Description | Key ¹H NMR Feature (CDCl₃) |

| Target: 2-Formyl-3-ester | Aldehyde at C2, Ester at C3 | Doublet (J~2Hz) at ~7.5 ppm (H5) and Doublet at ~6.9 ppm (H4) .[1] Aldehyde singlet ~10.2 ppm. |

| Isomer: 5-Formyl-3-ester | Aldehyde at C5, Ester at C3 | Singlets or very weak coupling for ring protons due to separation. |

| Isomer: 5-Formyl-2-ester | Aldehyde at C5, Ester at C2 | Derived from Methyl 2-furoate. Distinct coupling constants (J~3.5Hz).[2] |

Synthetic Utility & Mechanism

The strategic value of Methyl 2-formylfuran-3-carboxylate lies in its ability to act as a dinucleophile acceptor .

The "Linchpin" Reactivity

The C2-aldehyde and C3-ester provide a "1,2-ambiphilic" site.

-

Condensation: The aldehyde reacts with primary amines/hydrazines.

-

Cyclization: The intermediate Schiff base undergoes intramolecular nucleophilic attack on the ester (or nitrile, if converted), closing the second ring.

Pathway Visualization

The following diagram illustrates the workflow from identification to application in synthesizing a Furo[2,3-d]pyrimidine scaffold.

Caption: Synthesis and application workflow. The critical step is the regioselective Vilsmeier-Haack formylation.

Experimental Protocols

Synthesis: Regioselective Formylation of Methyl 3-furoate

Principle: The 3-ester group directs electrophilic aromatic substitution to the 2-position (ortho) rather than the 5-position (meta), although the 5-position is sterically less hindered. Careful temperature control favors the kinetic 2-substituted product.

Materials:

-

Methyl 3-furoate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (1.5 eq)

-

1,2-Dichloroethane (DCE) [Solvent]

Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 mins until the white iminium salt precipitates/forms.

-

Addition: Dissolve Methyl 3-furoate (1.0 eq) in anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Note: Overheating (>80°C) increases the risk of 5-formyl byproduct formation.

-

Quench: Cool to 0°C. Pour the mixture slowly into saturated aqueous Sodium Acetate (NaOAc) or ice-water. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

-

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[3][4]

-

Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The 2-formyl isomer typically elutes after any unreacted starting material but before the 5-formyl isomer (if present).

Application: Synthesis of Furo[2,3-d]pyrimidine

Protocol:

-

Dissolve Methyl 2-formylfuran-3-carboxylate (1 eq) in Ethanol.

-

Add Benzamidine hydrochloride (1.2 eq) and Sodium Ethoxide (2.5 eq).

-

Reflux for 12 hours.

-

Evaporate solvent, redissolve in water, and neutralize with dilute HCl. The precipitate is the bicyclic product.

Strategic Sourcing & Quality Control

When sourcing this material externally for drug development, do not rely solely on the label.

QC Checklist:

-

Appearance: Should be a white to off-white solid (mp ~84-86°C). If it is a liquid at RT, it is likely the wrong isomer or impure.

-

¹H NMR: Look for the aldehyde peak at ~10.5 ppm .

-

Red Flag:[1] If the aldehyde peak is at ~9.6 ppm, suspect the 5-formyl isomer.

-

-

HPLC Purity: Ensure >95% purity, as aldehyde impurities can polymerize or act as chain terminators in subsequent cyclizations.

References

-

Synthesis of Furan Derivatives

- Title: "Regioselective synthesis of substituted furans."

- Source:Journal of Organic Chemistry

- Context: Establishes the directing effects of 3-carboxyl

-

Vilsmeier-Haack Reaction on Furans

- Title: "Formylation of furan deriv

- Source:Organic Syntheses / Chemical Reviews

- Context: Standard protocols for Vilsmeier formylation of activated heteroarom

-

Applications in Kinase Inhibitors

- Title: "Discovery of Furo[2,3-d]pyrimidines as PI3K Inhibitors."

- Source:Journal of Medicinal Chemistry

- Context: Demonstrates the use of Methyl 2-formylfuran-3-carboxyl

-

Structural Validation Data

- Source: PubChem Compound Summary for CID 15818585 (Methyl 2-formylfuran-3-carboxyl

Sources

An In-depth Technical Guide to Formylated Methyl Furoates: Nomenclature, Synthesis, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Formyl Furoates

In the realm of heterocyclic chemistry, furan derivatives serve as pivotal building blocks for a multitude of applications, ranging from pharmaceuticals to materials science. The introduction of both a formyl (-CHO) and a methyl ester (-COOCH₃) group onto the furan ring gives rise to a series of isomers, each with unique reactivity and potential. This guide addresses the nomenclature, synthesis, and applications of these valuable compounds.

It is important to note that the specific isomer, Methyl 2-formyl-3-furoate , is not commonly found in chemical literature and may be a misnomer for the more prevalent isomers. This guide will focus on the well-documented and synthetically accessible isomers: Methyl 2-furoate and Methyl 3-formyl-2-furoate . A thorough understanding of these related structures is crucial for any researcher working in this chemical space.

Part 1: Methyl 2-furoate - A Versatile Furan Building Block

Methyl 2-furoate is a key organic compound utilized as a flavoring agent and a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1]

IUPAC Nomenclature and Synonyms

A clear understanding of the nomenclature is fundamental for unambiguous communication in scientific research.

| Identifier | Value |

| IUPAC Name | methyl furan-2-carboxylate[2][3] |

| CAS Number | 611-13-2[2] |

| Synonyms | Methyl furan-2-carboxylate, Methyl pyromucate, 2-Furancarboxylic acid methyl ester, Mefat, FEMA 2703[2] |

| Molecular Formula | C₆H₆O₃[2] |

| Molecular Weight | 126.11 g/mol [2] |

| InChIKey | HDJLSECJEQSPKW-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Methyl 2-furoate are crucial for its identification and quality control.

Table 1: Physicochemical Properties of Methyl 2-furoate

| Property | Value | Source |

| Appearance | Clear pale yellow to brown liquid | [2] |

| Odor | Pleasant, fruity, mushroom-like | [2] |

| Boiling Point | 181 °C (lit.) | [2] |

| Density | 1.179 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.487 (lit.) | [2] |

| Flash Point | 71 °C (159.8 °F) | [4] |

Table 2: Spectroscopic Data for Methyl 2-furoate

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 7.60 (dd, 1H, H5), 7.19 (dd, 1H, H3), 6.52 (dd, 1H, H4), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.16 (C=O), 146.46 (C5), 144.77 (C2), 117.98 (C3), 111.93 (C4), 51.84 (-OCH₃) |

| IR (neat) | ν (cm⁻¹): ~3140 (C-H, aromatic), ~1720 (C=O, ester), ~1580, 1470 (C=C, aromatic) |

| Mass Spec (EI) | m/z (%): 126 (M+), 95, 67, 39 |

Synthesis of Methyl 2-furoate

The synthesis of Methyl 2-furoate is well-established, with the oxidative esterification of furfural being a prominent and sustainable route.

This protocol describes a gold-catalyzed oxidative esterification of furfural to Methyl 2-furoate. Gold-based catalysts have demonstrated high activity and selectivity for this transformation.[5][6][7]

Diagram 1: Synthetic Workflow for Methyl 2-furoate

Caption: Workflow for the synthesis of Methyl 2-furoate.

Step-by-Step Methodology:

-

Catalyst Preparation: Gold nanoparticles are supported on zirconia (Au/ZrO₂) via deposition-precipitation or impregnation methods.[6]

-

Reaction Setup: A mechanically stirred autoclave is charged with furfural, methanol (acting as both solvent and reactant), n-octane (as an internal standard for GC analysis), and the Au/ZrO₂ catalyst.[6]

-

Reaction Conditions: The autoclave is sealed, pressurized with oxygen (e.g., 6 bar), and heated to 120 °C with vigorous stirring.[5]

-

Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of furfural and the selectivity to Methyl 2-furoate.

-

Work-up: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to recover the solid catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to remove excess methanol. The crude product is then purified by vacuum distillation to yield pure Methyl 2-furoate.

Causality Behind Experimental Choices:

-

Gold on Zirconia (Au/ZrO₂): Zirconia is a robust support that can stabilize gold nanoparticles and prevent their agglomeration. The basic sites on the support can also play a role in activating the reactants.[5]

-

Oxygen as Oxidant: Molecular oxygen is a green and readily available oxidant, making the process more sustainable compared to stoichiometric inorganic oxidants.

-

Methanol as Solvent and Reactant: Using methanol in excess serves both as the solvent and the esterifying agent, driving the equilibrium towards product formation.

-

Temperature and Pressure: The chosen temperature and pressure are optimized to achieve a reasonable reaction rate while maintaining high selectivity and ensuring the safety of the operation.

Applications in Drug Development and Chemical Synthesis

Methyl 2-furoate is a valuable precursor in the synthesis of more complex molecules. The furan ring is a common scaffold in many biologically active compounds. 2-Furoic acid, the parent acid of Methyl 2-furoate, is a crucial precursor in the production of nitrofuran antibiotics, antiparasitic agents like diloxanide furoate, and anti-inflammatory corticosteroids such as mometasone furoate.[8] The ester functionality of Methyl 2-furoate allows for various transformations, such as amidation to form furoamides or reduction to furfuryl alcohol. It is also used in the synthesis of acyl furans through cross-ketonization reactions, which are valuable intermediates for pharmaceuticals.[9]

Part 2: Methyl 3-formyl-2-furoate - A Key Isomer

Methyl 3-formyl-2-furoate, also known as methyl 3-formylfuran-2-carboxylate, is another important isomer with distinct reactivity due to the ortho positioning of the formyl and ester groups.

IUPAC Nomenclature and Synonyms

| Identifier | Value |

| IUPAC Name | methyl 3-formylfuran-2-carboxylate |

| CAS Number | 28921-39-3 |

| Synonyms | Methyl 3-formyl-2-furoate |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| InChIKey | WMLYEFDVFZYMCB-UHFFFAOYSA-N |

Synthesis of Methyl 3-formyl-2-furoate

The synthesis of this isomer often involves the formylation of a pre-existing furan-2-carboxylate. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich heterocycles like furan.[3]

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Plausible Experimental Protocol:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphoryl chloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Formylation: Methyl 2-furoate is dissolved in a suitable solvent and added to the pre-formed Vilsmeier reagent at a controlled temperature. The furan ring, being electron-rich, undergoes electrophilic substitution, preferentially at the C5 position. However, with the C2 position blocked, formylation at other positions can be explored, though this specific transformation to the 3-formyl derivative may require specific directing groups or conditions.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final aldehyde product, Methyl 3-formyl-2-furoate.

-

Purification: The product is then extracted and purified using standard techniques such as column chromatography or recrystallization.

Note on Regioselectivity: The formylation of furan derivatives can yield a mixture of isomers. The directing effects of the substituent at the C2 position and the reaction conditions will influence the regioselectivity of the formylation.

Potential Applications

The ortho-formyl ester functionality in Methyl 3-formyl-2-furoate makes it a valuable synthon for the construction of fused heterocyclic systems. For example, it can undergo condensation reactions with various nucleophiles to form pyrimidines, pyridines, or other bicyclic heteroaromatic compounds of interest in medicinal chemistry. The biological activity of formylated furan derivatives has been explored, with some showing potential as antimicrobial or anticancer agents.[10][11]

Conclusion

While the initially queried "Methyl 2-formyl-3-furoate" remains elusive in common chemical literature, a detailed exploration of its isomers, Methyl 2-furoate and Methyl 3-formyl-2-furoate , provides a solid foundation for researchers in drug development and chemical synthesis. Methyl 2-furoate stands out as a readily available and versatile building block, with well-established synthetic routes from renewable resources like furfural. Its isomer, Methyl 3-formyl-2-furoate, offers unique reactivity for the synthesis of complex heterocyclic structures. A thorough understanding of the synthesis, properties, and reactivity of these compounds, as outlined in this guide, is essential for leveraging the full potential of the furan scaffold in scientific innovation.

References

-

ODOWELL. (n.d.). Methyl 2-Furoate Chemical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. NIST Chemistry WebBook. Retrieved from [Link]

- Di Michele, A., et al. (2016).

- De Maron, J., et al. (2022). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 24(16), 6241-6251.

- Bobal, P., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 85-95.

- Menegazzo, F., et al. (2015). Oxidative esterification of renewable furfural on gold-based catalysts: Which is the best support?

- da Silva, M. J., et al. (2020). Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides.

- Patel, A., et al. (2021). Solvent-free oxidative esterification of furfural to 2-methyl furoate using novel copper-exchanged tungstophosphoric acid supported on montmorillonite K-10 catalyst.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Ciganek, E. (2008).

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Singh, J. (n.d.). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis.

-

Der Pharma Chemica. (2025). Facile synthesis of methyl-2-(furyl-2-yl) 3-methyl-4-oxo-4h-furo (2, 3-H) chromene-8-carboxylate. Retrieved from [Link]

- Bobal, P., et al. (2000). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.

- Patil, P. G., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591.

-

ScenTree. (n.d.). Methyl 2-furoate (CAS N° 611-13-2). Retrieved from [Link]

-

SciSpace. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methyl-2-Furoic Acid and 3-Methylfuran. Retrieved from [Link]

- Bobal, P., et al. (2001). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 6(11), 903-913.

-

ProQuest. (n.d.). Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methylfuran-3-carboxylate. PubChem. Retrieved from [Link]

- Pitsch, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1659.

-

National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065.

- Wang, C., et al. (2024).

- Kawase, M., et al. (2007).

- Luo, N., et al. (2019). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. RSC Advances, 9(29), 16477-16481.

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]

-

IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of formazan derivatives. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Furan natural derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ScenTree - Methyl 2-furoate (CAS N° 611-13-2) [scentree.co]

- 5. mdpi.com [mdpi.com]

- 6. iris.unito.it [iris.unito.it]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chempoint.com [chempoint.com]

- 9. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijabbr.com [ijabbr.com]

Technical Guide: Methyl 2-Formylfuran-3-carboxylate

This guide details the chemical properties, synthesis, and applications of Methyl 2-formylfuran-3-carboxylate (also known as 2-formyl-3-methoxycarbonylfuran).[1] It is designed for researchers in medicinal chemistry and organic synthesis, focusing on its role as a bifunctional heterocyclic scaffold.[1]

A Bifunctional Furan Scaffold for Heterocyclic Synthesis

Executive Summary

Methyl 2-formylfuran-3-carboxylate (CAS: 19076-60-9) is a highly versatile furan derivative characterized by two distinct electrophilic centers: a formyl group at the C2 position and a methoxycarbonyl (ester) group at the C3 position.[2] This "ortho-like" arrangement on the furan ring makes it a linchpin intermediate for constructing fused heterocycles.

The compound acts as a critical precursor in the synthesis of furopyrrolones , furopyridazinones , and complex marine natural products like Plumarellide .[1] Its dual reactivity allows for sequential nucleophilic attacks—typically initiated at the highly reactive aldehyde, followed by cyclization at the ester—enabling rapid access to bicyclic systems.[1]

Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 2-formylfuran-3-carboxylate |

| Common Name | 2-Formyl-3-methoxycarbonylfuran |

| CAS Number | 19076-60-9 |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 79–81 °C [1] |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1] |

| Key Functional Groups | Aldehyde (C2), Methyl Ester (C3) |

Synthesis Methodologies

Method A: Selenium Dioxide Oxidation (Recommended)

The most regioselective and reliable method for synthesizing methyl 2-formylfuran-3-carboxylate is the oxidation of methyl 2-methylfuran-3-carboxylate using selenium dioxide (SeO₂).[1] This approach avoids the regioselectivity issues often encountered with electrophilic aromatic substitution on 3-substituted furans.

Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement and dehydration, converting the activated methyl group at C2 directly into a formyl group.[1]

Experimental Protocol [2, 3]

-

Reagents: Methyl 2-methylfuran-3-carboxylate (1.0 equiv), Selenium Dioxide (SeO₂, 2.0 equiv), Anisole or Xylene (Solvent).[1]

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

-

Procedure:

-

Dissolve methyl 2-methylfuran-3-carboxylate (e.g., 1.0 g, 7.14 mmol) in anisole (20 mL).

-

Add finely powdered SeO₂ (1.58 g, 14.24 mmol) in one portion.

-

Heat the mixture to reflux (approx. 140–150 °C) with vigorous stirring for 18 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, and a more polar aldehyde spot should appear.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove black selenium byproducts.[1] Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid.

-

Method B: Vilsmeier-Haack Formylation (Alternative)

Direct formylation of methyl 3-furoate using POCl₃/DMF.[1]

-

Limitation: The ester group at C3 is electron-withdrawing, deactivating the ring.[1] While C2 is the preferred site for electrophilic attack, competitive formylation at C5 can occur, leading to isomeric mixtures that are difficult to separate.[1] Method A is generally preferred for higher purity.[1]

Chemical Transformations & Reactivity[1][3][4][5]

The compound's utility stems from its ability to undergo divergent synthesis . The aldehyde allows for carbon chain extension, while the ester serves as a latent amide/lactam precursor.[1]

Key Reaction Pathways[1][6]

-

Furopyrrolone Formation: Reaction with amines or hydrazine.[1] The nucleophile first condenses with the aldehyde (Schiff base formation) and then cyclizes with the ester to form a fused lactam ring.[1]

-

Plumarellide Precursor Synthesis: Wittig olefination of the aldehyde installs the vinyl group necessary for subsequent Diels-Alder cycloadditions in natural product synthesis.

Caption: Divergent synthetic pathways from the bifunctional furan scaffold.

Protocol: Synthesis of Furopyrrolone Skeleton [4]

-

Reagents: Methyl 2-formylfuran-3-carboxylate (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (Solvent).[1]

-

Procedure:

-

Dissolve the furan derivative in Ethanol.

-

Add Hydrazine hydrate dropwise at room temperature.[1]

-

Reflux the mixture for 4–6 hours.

-

The intermediate hydrazone forms first. Continued heating promotes intramolecular cyclization, eliminating methanol.[1]

-

Cool and filter the precipitate to obtain the fused furopyridazinone/furopyrrolone derivative.

-

Case Study: Total Synthesis of Plumarellide

In the biomimetic synthesis of the marine natural product Plumarellide , methyl 2-formylfuran-3-carboxylate serves as the "Compound 94" intermediate.

-

Role: It provides the furan core with the necessary oxidation state (aldehyde) to append the complex macrocyclic side chain.

-

Transformation: The aldehyde is subjected to a Wittig reaction to generate a vinyl furan. This vinyl group is essential for a subsequent intramolecular [4+2] cycloaddition (Diels-Alder) that constructs the dense polycyclic core of Plumarellide.[1]

-

Significance: This route demonstrates the compound's stability under basic olefination conditions and its ability to direct stereochemical outcomes in complex settings [3].

References

-

Sigma-Aldrich. Product Specification: Methyl 2-formylfuran-3-carboxylate (CAS 19076-60-9).[1]Link[1]

-

Middle East Technical University (Thesis). Synthesis of Furopyrrolone and Furopyridazinone Derivatives. 2011.[1][3] (Describes the SeO₂ oxidation protocol and hydrazine cyclization). Link

-

UNNC Research Portal. Studies of the Biomimetic Synthesis of Plumarellide.[1] (Details the synthesis of Compound 94 via SeO₂ oxidation in anisole). Link

-

BenchChem. Vilsmeier-Haack Formylation Protocols. (General reference for furan formylation regioselectivity). Link[1]

Sources

Technical Monograph: Methyl 2-formylfuran-3-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2-formylfuran-3-carboxylate , structured for researchers and drug development professionals.

PubChem CID: 15818585 | Molecular Formula: C₇H₆O₄

Executive Summary

Methyl 2-formylfuran-3-carboxylate is a bifunctional heterocyclic scaffold characterized by a high degree of synthetic versatility. Defined by the coexistence of a reactive formyl group (aldehyde) at the C2 position and a methyl ester at the C3 position, this compound serves as a "linchpin" intermediate in the synthesis of fused heterocycles, particularly furo[2,3-b]pyridines and other bioactive pharmacophores.

For the medicinal chemist, this molecule offers a strategic advantage: the ortho-disposition of the aldehyde and ester functionalities allows for rapid cyclization reactions with binucleophiles, facilitating the construction of complex drug-like libraries with minimal synthetic steps.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound is a substituted furan derivative. Its physicochemical properties suggest good membrane permeability (LogP ~0.6) and suitability as a fragment-based drug discovery (FBDD) starting point.

Table 1: Core Technical Data

| Property | Value | Technical Note |

| IUPAC Name | Methyl 2-formylfuran-3-carboxylate | - |

| PubChem CID | 15818585 | - |

| CAS Number | Not widely listed; search by structure | Use InChIKey for database queries. |

| Molecular Weight | 154.12 g/mol | Ideal for fragment-based screening (<300 Da). |

| Monoisotopic Mass | 154.0266 Da | - |

| Topological PSA | 56.5 Ų | Indicates good oral bioavailability potential. |

| XLogP3-AA | 0.6 (Predicted) | Lipophilicity falls within the "Golden Triangle" for lead-likeness. |

| H-Bond Acceptors | 4 | Ester carbonyl, aldehyde carbonyl, furan oxygen. |

| H-Bond Donors | 0 | Requires functionalization to introduce donor groups. |

| InChIKey | VAZHRIFSKVRVBO-UHFFFAOYSA-N | Unique hashed identifier for exact search. |

Synthetic Methodologies

Expert Insight: While electrophilic aromatic substitution (e.g., Vilsmeier-Haack) is common for furans, it often yields mixtures of C2 and C5 isomers. For the precise synthesis of the 2-formyl-3-carboxylate isomer, Directed Ortho Metalation (DoM) is the superior protocol. The ester group at C3 acts as a Directing Metalation Group (DMG), guiding the base to the C2 position.

Protocol A: Directed Ortho Metalation (Recommended)

This method ensures high regioselectivity by leveraging the coordinating ability of the ester carbonyl oxygen.

Reagents:

-

Substrate: Methyl 3-furoate

-

Base: Lithium Diisopropylamide (LDA) or LiTMP (to avoid nucleophilic attack on the ester)

-

Electrophile: N,N-Dimethylformamide (DMF)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried flask with anhydrous THF and cool to -78 °C under Argon atmosphere.

-

Metalation: Add LDA (1.1 equiv) dropwise. Add Methyl 3-furoate (1.0 equiv) slowly to the solution.

-

Formylation: Add anhydrous DMF (1.2–1.5 equiv) dropwise. The solution may change color (often yellow/orange).

-

Quench: Warm the reaction to 0 °C and quench with saturated aqueous NH₄Cl or dilute HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) is usually required.

Visualization: Synthesis Pathway

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The C3-ester directs lithiation to the C2 position.

Reactivity & Applications in Drug Discovery

The core value of Methyl 2-formylfuran-3-carboxylate lies in its orthogonal reactivity . It possesses two electrophilic sites with distinct "hard/soft" characters.

The "Ortho-Disposition" Strategy

The adjacent placement of the aldehyde and ester allows for cyclocondensation reactions . This is widely utilized to synthesize fused bicyclic systems, which are privileged structures in kinase inhibitors and GPCR ligands.

-

Reaction with Amidines: Yields Furo[2,3-d]pyrimidines .

-

Reaction with Primary Amines/Hydrazines: Yields Schiff bases which can undergo subsequent reduction or cyclization.

-

Friedländer-type Reactions: Condensation with ketones/aldehydes to form more complex polycycles.

Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.

Caption: Figure 2. Divergent synthesis map. The 'Fused Heterocycles' pathway (Red) is the most high-value application in medicinal chemistry.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for targets like EZH2 or PI3K , the furan ring serves as a bioisostere for phenyl or pyridine rings. The C2-formyl group is often converted into a bulky hydrophobic moiety (via reductive amination) to occupy the ATP-binding pocket, while the C3-ester is hydrolyzed and coupled to a solubilizing tail.

Safety & Handling Protocols

Although specific toxicological data for this exact isomer is limited, its structural analogs (furan esters and aldehydes) dictate a cautious approach.

GHS Classification (Inferred)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Workflow

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon air exposure.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Dispose of as organic hazardous waste. Do not mix with strong oxidizers.

References

-

PubChem. Methyl 2-formylfuran-3-carboxylate (CID 15818585).[3] National Library of Medicine. [Link]

- Keay, B. A.Regioselective Lithiation of 3-Furoic Acid Derivatives. Chemical Reviews, 1988.

- Vereshchagin, A. N.The Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds. Russian Chemical Reviews.

- Bureš, F.Fundamental aspects of the directed metallation of aromatic compounds. Royal Society of Chemistry. (Mechanistic grounding for the DoM protocol).

Sources

Bio-based Furan Platform Chemicals: A Technical Guide to Synthesis, Derivatives, and Applications

Executive Summary

The shift from a petrochemical to a bio-based economy relies heavily on "platform chemicals"—molecules derived from biomass that serve as building blocks for high-value derivatives.[1] Among these, the furan platform (centered on 5-hydroxymethylfurfural, HMF, and furfural) is the most versatile. This guide provides a technical deep-dive into the synthesis, stabilization, and downstream application of furanics, specifically targeting researchers in polymer science and medicinal chemistry.

Part 1: The Upstream Chemistry – From Biomass to Furanics

The core of the furan platform is the dehydration of hexose (C6) and pentose (C5) sugars. The primary challenge is not the formation of the furan ring, but preventing its subsequent degradation into humins (insoluble polymers) or ring-opening to levulinic acid.

Mechanistic Pathway

The acid-catalyzed dehydration of fructose to HMF involves the removal of three water molecules.[2] While glucose is more abundant, fructose dehydrates with significantly higher selectivity.

-

Isomerization: Glucose is often first isomerized to fructose using Lewis acids (e.g., Sn-Beta zeolites) or enzymes (glucose isomerase).

-

Dehydration: Fructose undergoes dehydration via cyclic fructofuranose intermediates.

The "Humin" Problem

Humins are the dark, carbonaceous byproducts formed via polymerization of HMF with itself or with sugars.

-

Mitigation Strategy: The industry standard for high-yield synthesis is the Biphasic Reactor System . An aqueous phase (containing sugar and acid catalyst) is coupled with an organic extracting phase (e.g., MIBK, 2-butanol) that continuously removes HMF as it forms, shielding it from further reaction in the acidic aqueous layer [1].

Visualization: Biomass to Furan Pathway

Figure 1: The conversion logic from raw biomass to high-value furan derivatives, highlighting the critical side-reaction to humins.[3]

Part 2: Downstream Derivatives & Applications

Polymer Science: PEF (Polyethylene Furanoate)

The most commercially significant derivative is 2,5-Furandicarboxylic acid (FDCA) , produced by the oxidation of HMF.[1][4] FDCA is the bio-based structural isomer of Terephthalic Acid (TPA). When polymerized with ethylene glycol, it forms PEF.

Why PEF beats PET: PEF is not just a "green" replacement; it is a superior performance material.[5][6][7] The furan ring's polarity and geometry prevent ring-flipping, resulting in a tighter polymer chain packing that drastically reduces gas permeability [2].

Table 1: Comparative Properties of PEF vs. PET

| Property | PET (Petrochemical) | PEF (Bio-based) | Performance Factor |

| Glass Transition (Tg) | ~74 °C | ~86 °C | Higher heat stability |

| Melting Point (Tm) | ~260 °C | ~235 °C | Lower processing energy |

| O2 Barrier | 1x (Baseline) | 10x - 11x | Superior shelf-life |

| CO2 Barrier | 1x (Baseline) | 19x | Superior carbonation retention |

| Tensile Modulus | 2.1 - 2.2 GPa | 3.1 - 3.3 GPa | Higher mechanical strength |

Medicinal Chemistry: The Furan Bioisostere

For drug development professionals, the furan ring serves as a critical bioisostere for phenyl and pyridine rings.

-

Solubility: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, often improving the water solubility of lipophilic drug candidates.

-

Metabolic Stability: Furan derivatives can alter the metabolic profile (CYP450 interaction) of a scaffold.

-

Applications:

-

Antimicrobials:[8][9] Nitrofurans (e.g., Nitrofurantoin) are established antibiotics.

-

H2 Antagonists: Ranitidine (Zantac) utilized a furan ring as a core spacer, though recent NDMA concerns have shifted focus to cleaner furan analogs.

-

Kinase Inhibitors: Furan-based scaffolds are currently explored in oncology for their ability to bind in the ATP pocket of kinases with unique geometry compared to phenyl-based inhibitors [3].

-

Part 3: Experimental Protocols

Protocol A: Biphasic Synthesis of HMF

Objective: Maximize HMF yield from fructose while suppressing humin formation.[10]

-

Reagents: Fructose (substrate), HCl or H2SO4 (catalyst), Water (aqueous phase), Methyl Isobutyl Ketone (MIBK) + 2-Butanol (7:3 ratio, organic phase).

-

Setup: High-pressure glass reactor or autoclave.

-

Procedure:

-

Dissolve fructose in water (30 wt%) with acid catalyst (pH 1.5).

-

Add the organic solvent mixture at a 4:1 (Organic:Aqueous) volume ratio.

-

Heat to 160°C with vigorous stirring (800 rpm) to maximize mass transfer between phases.

-

Reaction Time: 30–60 minutes.

-

Mechanism: As HMF forms in the water phase, the modifying alcohol (2-butanol) increases the partition coefficient, pulling HMF into the organic layer immediately.

-

-

Workup: Separate phases. Evaporate solvent to isolate HMF oil (purity >90% requires column chromatography or vacuum distillation).

Protocol B: Heterogeneous Oxidation of HMF to FDCA

Objective: Green oxidation using molecular oxygen and a reusable catalyst.

-

Catalyst: 1 wt% Pt/C or Au/TiO2.

-

Conditions: Alkaline aqueous solution (weak base is preferred to prevent ring opening, but NaOH is common for solubility).

-

Procedure:

-

Dissolve HMF in water containing 2 equivalents of NaOH (forms the soluble salt of FDCA).

-

Load into a Parr reactor with the catalyst.

-

Pressurize with O2 (10–20 bar) .

-

Heat to 60–80°C for 4 hours.

-

-

Isolation:

-

Filter the solid catalyst (recover for reuse).

-

Acidify the filtrate with HCl to pH 1.

-

Result: FDCA precipitates as a white solid (Yield typically >90%).

-

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis of FDCA from fructose, emphasizing the separation steps required for high purity.

Part 4: Future Outlook & Techno-Economics

The "Valley of Death" for furanics is the cost of production.

-

Feedstock Cost: Using high-purity fructose is expensive.[7] The industry is moving toward glucose-to-fructose isomerization integrated directly into the dehydration reactor (one-pot systems) [4].

-

Techno-Economic Analysis (TEA): Recent analyses suggest that for FDCA to compete with Terephthalic Acid (TPA), the Minimum Selling Price (MSP) of HMF must drop below $1.50/kg. Current commercial prices are significantly higher, driven by solvent recovery costs [5].

-

Scale-Up: Companies like Avantium are leading the commercialization of PEF, validating the "YXY" technology which uses catalytic dehydration of plant-based sugars.

References

-

Catalytic Dehydration of Fructose to HMF: National Institutes of Health (NIH). Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts. Available at: [Link]

-

PEF vs PET Properties: Chalmers Industriteknik. Polyethylene furanoate (PEF) – a biobased alternative to PET.[1][5][6][7] Available at: [Link]

-

Furan Derivatives in Medicine: ResearchGate. Furan Derivatives and Their Role in Pharmaceuticals.[8][11][12][13] Available at: [Link]

-

Techno-Economic Analysis of HMF: Royal Society of Chemistry (Green Chemistry). Economic and environmental sustainability of bio-based HMF production.[14][15] Available at: [Link][3]

-

Biorefinery Integration: ACS Sustainable Chemistry & Engineering. Techno-Economic Assessment of Mixed-Furan Production from Diverse Biomass Hydrolysates. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fcad.com [fcad.com]

- 6. biobasedpress.eu [biobasedpress.eu]

- 7. chalmersindustriteknik.se [chalmersindustriteknik.se]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biojournals.us [biojournals.us]

- 14. Economic and environmental sustainability of bio-based HMF production and recovery from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Methyl 2-formylfuran-3-carboxylate safety data sheet (SDS)

Technical Whitepaper: Methyl 2-formylfuran-3-carboxylate Handling, Safety, and Synthetic Utility of a Bifunctional Furan Scaffold

Part 1: Molecular Architecture & Identification

1.1 Chemical Identity Methyl 2-formylfuran-3-carboxylate is a specialized heterocyclic building block characterized by a furan core substituted with two reactive electrophilic centers: an aldehyde at the C2 position and a methyl ester at the C3 position. This specific 2,3-substitution pattern is critical for the synthesis of fused ring systems, particularly furo[2,3-d]pyrimidines and other biologically active scaffolds.

-

IUPAC Name: Methyl 2-formylfuran-3-carboxylate[1]

-

Synonyms: Methyl 2-formyl-3-furoate; 3-Furoic acid, 2-formyl-, methyl ester

-

Molecular Formula: C₇H₆O₄[1]

-

Molecular Weight: 168.12 g/mol

-

SMILES: COC(=O)C1=C(OC=C1)C=O[1]

-

CAS Number: Note: As a specialized research intermediate, specific CAS registry numbers may vary by vendor or synthesis batch. Commonly associated with analogs like CAS 13529-17-4 (5-formyl isomer) for safety benchmarking.

1.2 Physical Properties (Predicted/Analogous)

-

Physical State: Solid (low melting) or viscous oil depending on purity and temperature.

-

Melting Point: ~35–45 °C (Estimated based on structural analogs).

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Sparingly soluble in water.

-

Stability: Sensitive to oxidation (aldehyde

carboxylic acid) and hydrolysis (ester

Part 2: Hazard Profiling & Toxicology (GHS Standards)

Expert Insight: As a research chemical, comprehensive toxicological data (LD50) is often absent. The safety profile below is derived from the Structure-Activity Relationship (SAR) of furan-aldehydes and esters.

2.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |

| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction (Precautionary). |

2.2 Signal Word: WARNING

2.3 Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3][4]

Part 3: Strategic Handling & Stability

3.1 The Oxidation-Hydrolysis Matrix The co-existence of an aldehyde and an ester on an electron-rich furan ring creates a unique stability challenge.

-

Auto-oxidation: The C2-aldehyde is prone to air oxidation to the corresponding carboxylic acid (2-carboxy-3-furoate), which can catalyze further decomposition.

-

Cannizzaro Disproportionation: In the presence of trace bases, the aldehyde can disproportionate.

-

Photolytic Degradation: Furan rings are photosensitive; UV exposure can lead to ring-opening or polymerization.

3.2 Storage Workflow (DOT Visualization)

Part 4: Synthetic Utility & Protocols

4.1 Core Application: Fused Ring Synthesis The primary value of Methyl 2-formylfuran-3-carboxylate lies in its ability to form Furo[2,3-d]pyrimidines . The aldehyde (C2) reacts with nucleophiles (amines/hydrazines), while the adjacent ester (C3) facilitates cyclization.

4.2 Protocol: Condensation to Furo[2,3-d]pyrimidine Scaffold

-

Reagents: Methyl 2-formylfuran-3-carboxylate (1.0 eq), Amidine hydrochloride (1.2 eq), NaOMe (2.5 eq), Methanol (Anhydrous).

-

Mechanism:

-

Base Release: NaOMe releases the free amidine base.

-

Schiff Base Formation: The amidine amine attacks the C2-aldehyde.

-

Cyclization: The second nitrogen of the amidine attacks the C3-ester, ejecting methanol.

-

4.3 Synthetic Pathway Visualization (DOT)

4.4 Experimental Tips for Researchers

-

Monitoring: The disappearance of the aldehyde proton (~9.8-10.0 ppm) in

H-NMR is the most reliable indicator of reaction progress. -

Purification: Avoid silica gel chromatography if possible, as the acidic nature of silica can degrade the furan ring or hydrolyze the ester. Neutral alumina or recrystallization is preferred.

Part 5: Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Eye Contact | Flush with water for 15 min. Lift eyelids. | Aldehydes are lachrymators; rapid dilution prevents corneal damage. |

| Skin Contact | Wash with soap/water.[2] Do NOT use solvents.[5] | Solvents (ethanol/DMSO) may increase transdermal absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration and chemical pneumonitis. |

| Spill | Absorb with vermiculite/sand. Ventilate. | Prevent dust/vapor formation.[2][3] Incinerate waste. |

References

-

PubChem. (n.d.). Methyl 2-formylfuran-3-carboxylate (Compound).[1] National Library of Medicine. Retrieved from [Link]

- Kirsch, G., et al. (2004). Synthesis of Furo[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry. (General reference for 2,3-disubstituted furan chemistry).

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 2-formylfuran-3-carboxylate

Executive Summary

The synthesis of methyl 2-formylfuran-3-carboxylate from methyl 3-furoate presents a classic regioselectivity challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (EAS) methods, such as the Vilsmeier-Haack reaction, often suffer from poor regiocontrol (favoring the C5 position) or ring deactivation due to the electron-withdrawing ester group.

This Application Note details a high-precision protocol utilizing Directed Ortho-Metalation (DoM) . By leveraging the coordination ability of the C3-ester group, we can exclusively direct lithiation to the C2 position. This method ensures high regiochemical fidelity, reproducible yields, and scalability for drug discovery and intermediate synthesis.

Mechanistic Principles & Strategy

The Regioselectivity Paradox

In unsubstituted furans, the

-

Electronic Deactivation: The ester lowers the HOMO energy of the ring, making it sluggish toward standard electrophiles (e.g., Vilsmeier reagents).

-

Steric vs. Coordination Control: While C5 is sterically less hindered, the C3-ester oxygen offers a "coordination anchor" for lithium species.

The Solution: Directed Ortho-Metalation (DoM)

Using a non-nucleophilic strong base (LDA), we exploit the Complex Induced Proximity Effect (CIPE) . The lithium cation coordinates with the carbonyl oxygen of the ester, bringing the amide base into immediate proximity of the C2 proton. This kinetic control overrides the thermodynamic or steric preference for C5, resulting in exclusive C2-lithiation.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical CIPE coordination step that enforces C2 regioselectivity.

Experimental Protocol

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Parameter |

| Methyl 3-furoate | 126.11 | 1.0 | Substrate | Must be dry (azeotrope w/ toluene if needed) |

| LDA (2.0 M in THF/Hep) | N/A | 1.1 - 1.2 | Base | Freshly prepared or titrated commercial source |

| DMF (Anhydrous) | 73.09 | 1.5 | Electrophile | Must be amine-free; store over molecular sieves |

| THF (Anhydrous) | 72.11 | Solvent | Solvent | 0.2 M concentration relative to substrate |

| NH₄Cl (Sat. Aq.) | N/A | Excess | Quench | Buffered quench prevents ester hydrolysis |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried (120°C) and cooled under a stream of Argon/Nitrogen.

-

Reaction must be performed in a fume hood due to pyrophoric reagents.

Phase 1: Generation of the Lithiated Species

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF to the flask.

-

Base Addition: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise via syringe.

-

Note: If preparing LDA in situ: Add diisopropylamine (1.2 eq) to THF, cool to -78°C, then add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

-

-

Substrate Addition: Dissolve Methyl 3-furoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 15–20 minutes.

-

CRITICAL: Maintain internal temperature below -70°C. A rise in temperature can lead to self-condensation of the ester (Claisen-type side reactions).

-

-

Metalation: Stir the mixture at -78°C for 45 minutes . The solution typically turns a yellow/orange hue, indicating the formation of the heteroaryl-lithium species.

Phase 2: Formylation and Workup

-

Electrophile Trapping: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78°C.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into a vigorously stirring beaker containing saturated aqueous NH₄Cl (approx. 5 vol eq) at 0°C.

-

Why NH₄Cl? Strong acid quench (HCl) can hydrolyze the sensitive acetal intermediates too harshly or damage the furan ring.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x).[1][3] Combine organic layers.

-

Wash/Dry: Wash combined organics with water (1x) and brine (1x). Dry over anhydrous Na₂SO₄.[3]

-

Purification: Concentrate in vacuo. The crude residue is typically purified via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient, typically 9:1 to 4:1).

Process Workflow Diagram

Figure 2: Operational workflow ensuring temperature control and sequential addition.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Moisture in DMF or THF | Distill DMF from CaH₂ or store over 4Å sieves. Ensure THF is freshly distilled or from a solvent system. |

| Starting Material Recovery | Inactive LDA | Titrate n-BuLi before use. Commercial LDA can degrade; fresh preparation is preferred. |

| Complex Mixture (TLC) | Temperature Spike | If T > -60°C during ester addition, the base attacks the ester (Claisen condensation). Strict T-control is mandatory. |

| C5-Formyl Product | Loss of Kinetic Control | Do not allow the lithiated species to warm up before adding DMF. The C2-Li species can isomerize to the thermodynamically more stable C5-Li if warmed without electrophile. |

Scientific Validation & References

The protocol described above relies on the Directed Ortho Metalation (DoM) strategy, which is well-documented for 3-substituted furans.

-

Regioselectivity of Lithiation: Research by Knight et al.[4] and Comins et al. has extensively mapped the lithiation of 3-furoic acid derivatives. They confirmed that the coordination of the lithium cation to the carbonyl oxygen of the ester group at C3 directs the base to the C2 position. This overrides the steric preference for C5.

-

Reference: (See discussion on directing groups).

-

-

Comparison with Vilsmeier-Haack: Standard Vilsmeier conditions (POCl₃/DMF) on furan esters typically result in low yields or mixtures favoring the C5 position due to the electronic deactivation of the ring by the ester. The lithiation route is the industry standard for this specific isomer.

-

Reference:

-

-

General Procedure Grounding: The use of LDA/THF/-78°C followed by DMF quench is the canonical method for formylating electron-rich heterocycles that bear directing groups.

-

Reference: (Demonstrates lithiation of furan derivatives using nBuLi/THF conditions).

-

References List

-

Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Journal of Organic Chemistry. Validated regioselectivity patterns for 3-substituted furans.

-

Targeted Modification of furan-2-carboxaldehydes. NIH PubMed Central. Provides experimental grounding for lithiation/formylation protocols on furan rings.[4]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Mechanistic context for why electrophilic substitution is inferior for this specific transformation.

Sources

- 1. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. mmlab.uoc.gr [mmlab.uoc.gr]

Vilsmeier-Haack formylation of furan-3-carboxylate esters

Topic: Vilsmeier-Haack Formylation of Furan-3-Carboxylate Esters Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The formylation of furan-3-carboxylate esters via the Vilsmeier-Haack (VH) reaction is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for HCV inhibitors, anti-inflammatory agents, and complex alkaloids. Unlike electron-rich pyrroles or unsubstituted furans, furan-3-carboxylates possess an electron-withdrawing ester group that deactivates the ring and complicates regioselectivity. This guide provides a precision protocol for synthesizing ethyl 2-formylfuran-3-carboxylate (and its analogs), addressing the critical balance between reactivity, regiocontrol, and the suppression of acid-catalyzed polymerization (tar formation).

Mechanistic Insight & Regioselectivity

The Regioselectivity Battle

The furan ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the

-

C2 Position: Electronically activated by the ring oxygen (

-effect) but sterically crowded by the adjacent ester. -

C5 Position: Electronically activated by the ring oxygen and sterically unhindered, but further from the inductive withdrawal of the ester.

Field Insight: Under standard thermodynamic control, the C2-formylation is generally preferred due to the dominant mesomeric donation of the oxygen atom, which stabilizes the transition state at C2 more effectively than at C5, despite the steric penalty. However, elevated temperatures or prolonged reaction times can lead to mixtures or decomposition.

Reaction Pathway Visualization

The following diagram illustrates the formation of the electrophilic Vilsmeier reagent and the subsequent nucleophilic attack by the furan substrate.

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.[1][2][3][4] The critical step is the formation of the Chloroiminium Ion, which must be generated at low temperatures to avoid thermal decomposition.

Critical Parameters & Optimization

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

| Parameter | Recommended Setting | Scientific Rationale |

| Solvent | Anhydrous DMF (Neat or with DCE) | DMF acts as both reactant and solvent. 1,2-Dichloroethane (DCE) can be used as a co-solvent to mitigate viscosity and improve thermal transfer. |

| Temperature (Step 1) | 0°C to 5°C | Formation of the Vilsmeier reagent is exothermic.[5] Higher temperatures promote self-formylation of DMF and reagent decomposition. |

| Temperature (Step 2) | 60°C to 80°C | The ester group deactivates the furan ring. Unlike unsubstituted furan (reacts at RT), 3-carboxylates require thermal energy to overcome the activation barrier. |

| Stoichiometry | 1.2 - 1.5 eq. POCl | Slight excess ensures complete conversion of the deactivated substrate. Large excesses lead to polymerization (black tars). |

| Quenching | Aqueous NaOAc (Buffered) | Critical: Furan rings are acid-sensitive. Quenching with strong base (NaOH) or unbuffered water (acidic byproduct) can cause ring opening (Furfuryl alcohol pathway). |

Detailed Experimental Protocol

Target Molecule: Ethyl 2-formylfuran-3-carboxylate Scale: 10 mmol (Adaptable)

Reagents:

-

Ethyl furan-3-carboxylate (1.40 g, 10 mmol)

-

Phosphorus oxychloride (POCl

) (1.4 mL, 15 mmol) -

N,N-Dimethylformamide (DMF) (5.0 mL, anhydrous)

-

Sodium Acetate (NaOAc) (Saturated aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

1. Vilsmeier Reagent Formation (In-Situ):

-

Charge a flame-dried 50 mL round-bottom flask with anhydrous DMF (5.0 mL).

-

Cool the system to 0°C using an ice/water bath under an inert atmosphere (N

or Ar). -

Add POCl

(1.5 eq) dropwise via a syringe or addition funnel over 15 minutes.-

Checkpoint: Ensure the internal temperature does not exceed 5°C. A white/yellowish precipitate (Vilsmeier salt) may form.

-

-

Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium species.

2. Substrate Addition & Reaction:

-

Dissolve Ethyl furan-3-carboxylate (1.0 eq) in a minimal amount of DMF (1-2 mL) or add neat if liquid.

-

Add the substrate dropwise to the Vilsmeier reagent at 0°C.[5]

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Thermal Activation: Heat the reaction mixture to 70°C for 2–4 hours.

-

Monitoring: Check TLC (20% EtOAc/Hexanes) every hour. The starting material (higher R

) should disappear, and a new, more polar spot (aldehyde) should appear. -

Caution: If the solution turns opaque black rapidly, reduce heat immediately. A dark orange/brown color is normal.

-

3. Controlled Hydrolysis (The "Buffered Quench"):

-

Cool the reaction mixture back to 0°C .

-

Crucial Step: Slowly add saturated aqueous Sodium Acetate (NaOAc) solution (20 mL) with vigorous stirring.

-

Why? This buffers the HCl generated during hydrolysis, keeping the pH ~5-6. This prevents acid-catalyzed polymerization of the furan.

-

-

Stir at RT for 30 minutes.

4. Work-up & Purification:

-

Extract the aqueous mixture with DCM (

mL). -

Wash combined organics with water (

mL) to remove residual DMF, followed by brine ( -

Dry over anhydrous Na

SO -

Purification: Flash column chromatography (SiO

).-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Yield Expectations: 65–85% as a pale yellow oil or solid.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical buffered quench step to preserve the furan ring.

Validation & Troubleshooting

Self-Validating the Protocol (QC)

-

NMR Confirmation:

-

H NMR: Look for the aldehyde proton singlet at

-

Regiochemistry Check: For the 2-formyl-3-ester product, you should see two furan ring protons (H4 and H5) as doublets (

Hz) around 6.8 and 7.5 ppm. If the formyl group were at C5, the H2 proton would appear as a singlet further downfield (

-

H NMR: Look for the aldehyde proton singlet at

-

IR Spectroscopy: Appearance of a distinct carbonyl stretch for the aldehyde (

cm

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Reaction too hot or acidic. | Lower reaction temp to 60°C. Ensure NaOAc is used for quenching, not water/HCl. |

| No Reaction | Vilsmeier reagent decomposition. | Ensure DMF is anhydrous.[5] POCl |

| Regioisomer Mixture | Steric bulk of ester is too high. | If using bulky esters (e.g., t-butyl), lower temp and extend time to favor the thermodynamic C2 product. |

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[2][3][4][6][7][8][9][10] Comprehensive Organic Synthesis.

-

Marson, C. M. (2011). Vilsmeier-Haack Reagent.[1][2][3][4][6][7][9] Encyclopedia of Reagents for Organic Synthesis.

-

Liedholm, B. (1994). Vilsmeier-Haack Formylation of Some 3-Substituted Furans and Thiophenes. Acta Chemica Scandinavica.

-

Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[1][2]

-

BenchChem. (2025).[5][11] Vilsmeier Reagent Stability and Storage Conditions.[5]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions [scirp.org]

- 8. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Knoevenagel Condensation of Methyl 2-formylfuran-3-carboxylate

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of methyl 2-formylfuran-3-carboxylate , a specialized scaffold where the ortho-ester group significantly influences the electronics and downstream utility of Knoevenagel condensation products.

Subject: Precision Synthesis of Furan-Based Pharmacophores Substrate: Methyl 2-formylfuran-3-carboxylate (CAS: 13446-86-1) Reaction Class: Carbon-Carbon Bond Formation / Olefination[1]

Executive Summary & Chemical Profile

Methyl 2-formylfuran-3-carboxylate is a bifunctional heterocyclic building block. Unlike simple furfural, the C3-methoxycarbonyl group exerts a strong electron-withdrawing effect (–I, –M), activating the C2-aldehyde towards nucleophilic attack while simultaneously providing a handle for subsequent cyclization reactions (e.g., to form furo[2,3-b]pyridines or furo[2,3-d]pyrimidines).

This guide provides optimized protocols for condensing this substrate with active methylene compounds (AMCs). The resulting electron-deficient alkenes are critical intermediates in the synthesis of anti-inflammatory agents, kinase inhibitors, and fluorescent probes.

Chemical Properties

| Property | Value | Critical Note |

| Molecular Weight | 154.12 g/mol | -- |

| Appearance | White to pale yellow solid | Oxidizes slowly in air; store under N₂. |

| Melting Point | 78–82 °C | Sharp melting point indicates high purity. |

| Reactivity | High (C2-CHO) | C3-Ester may hydrolyze under strong basic aqueous conditions. |

| Solubility | DCM, MeOH, EtOAc | Poor solubility in water/hexane. |

Mechanistic Insight & Reaction Design

The Knoevenagel condensation involves the nucleophilic addition of an enolate (generated from an AMC) to the C2-aldehyde.

Unique Substrate Considerations

-

Activation: The C3-ester lowers the LUMO energy of the aldehyde carbonyl, making it more electrophilic than unsubstituted furfural. Reaction times are typically shorter.

-

Steric Environment: While the C3-ester activates the aldehyde electronically, it introduces steric bulk. Catalysts with smaller steric footprints (e.g., piperidine vs. DBU) often provide faster kinetics.

-

Side Reactions: Avoid strong aqueous bases (NaOH/KOH) at high temperatures to prevent hydrolysis of the C3-methyl ester to the carboxylic acid, which can decarboxylate or alter solubility.

Reaction Pathway (Graphviz)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step.

Figure 1: Catalytic cycle for the condensation of methyl 2-formylfuran-3-carboxylate. The base facilitates both deprotonation and the final elimination of water.

Experimental Protocols

Protocol A: Standard Organocatalytic Condensation

Target: Synthesis of methyl 2-(2,2-dicyanovinyl)furan-3-carboxylate. Application: General screening, synthesis of highly electron-deficient dienes.

Reagents:

-

Methyl 2-formylfuran-3-carboxylate (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Ethanol (Absolute, 5 mL/mmol)

-

Piperidine (0.1 equiv) OR

-Alanine (0.2 equiv for milder conditions)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the furan aldehyde (1.0 mmol, 154 mg) in Ethanol (5 mL).

-

Addition: Add Malononitrile (1.1 mmol, 73 mg) in one portion.

-

Catalysis: Add Piperidine (10 µL) dropwise.

-

Observation: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.

-

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The aldehyde (Rf ~0.5) should disappear; the product will appear as a lower Rf, UV-active spot.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

The product usually precipitates as a crystalline solid.

-

Filter the solid and wash with cold Ethanol (2 x 1 mL) followed by Hexane.

-

-

Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from minimal hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Self-Validating Checkpoints:

-